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Compound of Interest

Compound Name: Dipropyl adipate

Cat. No.: B086888 Get Quote

A detailed analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) provides unambiguous confirmation of the chemical structure of

dipropyl adipate. This guide presents a comparative analysis of its spectroscopic data

alongside common alternatives—diethyl adipate, dibutyl adipate, and the isomeric diisopropyl

adipate—to offer researchers a comprehensive reference for structural verification.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for dipropyl adipate and its

alternatives. These values are essential for the identification and differentiation of these

structurally similar diesters.

¹H NMR Spectroscopy Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the

chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity

(e.g., triplet, sextet), and integration of each signal correspond to a specific set of protons.
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¹³C NMR Spectroscopy Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different

carbon environments in a molecule.
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IR Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based

on the absorption of specific frequencies of infrared light.

Compound C=O Stretch (cm⁻¹) C-O Stretch (cm⁻¹)
C-H Stretch (sp³)
(cm⁻¹)

Dipropyl Adipate ~1735 ~1170 ~2870-2960

Diethyl Adipate ~1735 ~1175 ~2870-2980

Dibutyl Adipate ~1735 ~1170 ~2870-2960

Diisopropyl Adipate ~1730 ~1180 ~2870-2980

Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a

molecule and its fragments, which helps in determining the molecular weight and elucidating

the structure.
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Compound Molecular Ion [M]⁺ (m/z) Key Fragment Ions (m/z)

Dipropyl Adipate 230 171, 129, 111, 43

Diethyl Adipate 202 157, 129, 111, 101, 29

Dibutyl Adipate 258 185, 129, 111, 57, 56

Diisopropyl Adipate 230 171, 129, 100, 87, 43

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques described above.

Instrument parameters may vary, and optimization is often necessary.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 10-20 mg of the adipate ester in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: The data presented were acquired on spectrometers operating at

frequencies ranging from 300 to 600 MHz for ¹H NMR and 75 to 150 MHz for ¹³C NMR.

¹H NMR Acquisition:

Acquire a one-pulse proton spectrum.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

Process the data with an appropriate line broadening (e.g., 0.3 Hz) and reference the

spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard

like tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.
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Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and

a relaxation delay of 2-5 seconds.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples like dipropyl adipate, a neat spectrum can be

obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Acquisition:

Record a background spectrum of the clean, empty salt plates.

Place the sample on one plate, cover with the second plate, and place in the

spectrometer's sample holder.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: For volatile liquids like dipropyl adipate, direct injection or infusion via

a syringe pump into the ion source is common. Alternatively, Gas Chromatography-Mass

Spectrometry (GC-MS) can be used for separation and analysis.

Ionization: Electron Ionization (EI) is a common method for generating ions from volatile

organic compounds.

Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-

flight (TOF), or ion trap.

Acquisition:
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The instrument is typically scanned over a mass range of m/z 40 to 400.

The resulting mass spectrum shows the relative abundance of different fragment ions,

which are characteristic of the molecule's structure.

Workflow for Spectroscopic Analysis
The logical flow for confirming the structure of dipropyl adipate using these spectroscopic

techniques is illustrated in the diagram below.

Workflow for Spectroscopic Confirmation of Dipropyl Adipate
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Caption: Logical workflow for the spectroscopic confirmation of dipropyl adipate structure.
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To cite this document: BenchChem. [Confirming the Molecular Structure of Dipropyl Adipate:
A Spectroscopic Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086888#spectroscopic-analysis-to-confirm-dipropyl-
adipate-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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